肌醇辅酶A

描述

科学研究应用

肉豆蔻酰辅酶A 在科学研究中具有许多应用:

作用机制

生化分析

Biochemical Properties

Myristoyl-coenzyme A serves as a substrate in protein myristoylation, a process catalyzed by the enzyme N-myristoyltransferase. This enzyme transfers the myristoyl group from myristoyl-coenzyme A to the glycine residue at the amino-terminal of target proteins . This modification is vital for membrane targeting, protein-protein interactions, and signal transduction pathways . Myristoyl-coenzyme A interacts with various enzymes, proteins, and biomolecules, including N-myristoyltransferase, which facilitates the attachment of the myristoyl group to proteins .

Cellular Effects

Myristoyl-coenzyme A influences various cellular processes by modifying proteins through myristoylation. This modification enhances protein-membrane interactions, stabilizes protein structures, and regulates protein localization within cells . Myristoyl-coenzyme A also plays a role in cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of myristoylated proteins . For example, it affects the localization and function of signaling proteins involved in immune responses and oncogenesis .

Molecular Mechanism

The molecular mechanism of myristoyl-coenzyme A involves the transfer of the myristoyl group to the N-terminal glycine residue of target proteins by N-myristoyltransferase . This process occurs through a nucleophilic addition-elimination reaction, where the carbonyl group of myristoyl-coenzyme A is polarized, making it susceptible to nucleophilic attack by the glycine residue . This modification can occur co-translationally or post-translationally, depending on the protein and cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of myristoyl-coenzyme A can change over time due to its stability and degradation. Myristoyl-coenzyme A is relatively stable at low temperatures but can degrade over time, affecting its efficacy in biochemical reactions . Long-term studies have shown that myristoyl-coenzyme A can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of myristoyl-coenzyme A vary with different dosages in animal models. At optimal doses, myristoyl-coenzyme A effectively modifies target proteins and influences cellular processes . At high doses, it can exhibit toxic or adverse effects, potentially disrupting cellular functions and causing detrimental effects on animal health . Threshold effects have been observed, where specific dosages are required to achieve desired biochemical outcomes without causing toxicity .

Metabolic Pathways

Myristoyl-coenzyme A is involved in various metabolic pathways, including fatty acid metabolism and protein modification . It interacts with enzymes such as N-myristoyltransferase and other cofactors involved in lipid metabolism . Myristoyl-coenzyme A also affects metabolic flux and metabolite levels by modulating the activity of myristoylated proteins .

Transport and Distribution

Within cells and tissues, myristoyl-coenzyme A is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . Myristoyl-coenzyme A can accumulate in certain tissues, influencing its overall distribution and activity .

Subcellular Localization

The subcellular localization of myristoyl-coenzyme A is directed by targeting signals and post-translational modifications . Myristoyl-coenzyme A is typically localized to membranes, where it interacts with myristoylated proteins and influences their activity . This localization is crucial for the proper functioning of myristoylated proteins in various cellular processes .

准备方法

肉豆蔻酰辅酶A 可以通过酶法合成。 一种常见的方法是使用酰基辅酶A 合成酶,它在 ATP 和镁离子的存在下催化肉豆蔻酸和辅酶A 之间的反应 . 反应过程如下:

- 肉豆蔻酸 + ATP → 肉豆蔻酰-AMP + PPi

- 肉豆蔻酰-AMP + 辅酶 A → 肉豆蔻酰辅酶 A + AMP

化学反应分析

肉豆蔻酰辅酶A 会发生几种类型的化学反应,包括:

氧化: 肉豆蔻酰辅酶A 可以被肉豆蔻酰辅酶A 11-(E) 脱饱和酶等酶氧化,这会在脂肪酰链中引入双键.

还原: 涉及肉豆蔻酰辅酶A 的还原反应通常会导致形成饱和脂肪酰辅酶A 衍生物。

这些反应中常用的试剂包括 ATP、辅酶A 和特定的酶,如酰基辅酶A 合成酶和 N-肉豆蔻酰基转移酶 . 这些反应形成的主要产物包括肉豆蔻酰化蛋白和各种氧化或还原的脂肪酰辅酶A 衍生物 .

相似化合物的比较

属性

| { "Design of the Synthesis Pathway": "Myristoyl-coenzyme A can be synthesized through a multi-step enzymatic reaction pathway.", "Starting Materials": [ "Myristic acid", "Adenosine triphosphate (ATP)", "Coenzyme A (CoA)", "NADPH", "H+ ions" ], "Reaction": [ "Myristic acid is activated by ATP to form myristoyl-AMP and pyrophosphate.", "Myristoyl-AMP is then transferred to CoA by the enzyme acyl-CoA synthetase, forming myristoyl-CoA and AMP.", "Myristoyl-CoA is then transferred to NADPH by the enzyme acyl-CoA dehydrogenase, forming myristoyl-2-enoyl-CoA and NADP+.", "The double bond in myristoyl-2-enoyl-CoA is then hydrated by the enzyme enoyl-CoA hydratase, forming 3-hydroxymyristoyl-CoA.", "The hydroxyl group in 3-hydroxymyristoyl-CoA is then oxidized by the enzyme 3-hydroxyacyl-CoA dehydrogenase, forming 3-oxomyristoyl-CoA and NADH.", "Finally, 3-oxomyristoyl-CoA is condensed with ATP by the enzyme acyl-CoA synthetase, forming myristoyl-coenzyme A and ADP." ] } | |

CAS 编号 |

3130-72-1 |

分子式 |

C35H62N7O17P3S |

分子量 |

977.9 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate |

InChI |

InChI=1S/C35H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/t24-,28-,29-,30+,34-/m1/s1 |

InChI 键 |

DUAFKXOFBZQTQE-QSGBVPJFSA-N |

手性 SMILES |

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES |

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

规范 SMILES |

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

| 3130-72-1 | |

物理描述 |

Solid |

同义词 |

coenzyme A, tetradecanoyl- myristoyl-CoA myristoyl-coenzyme A S-tetradecanoyl-coenzyme A tetradecanoyl-CoA |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

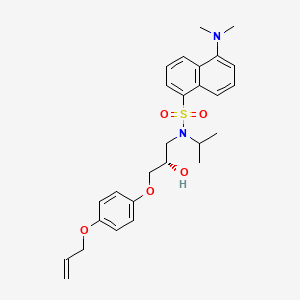

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-8-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one](/img/structure/B1220579.png)

![1-[2-Deoxy-2-(hydroxymethyl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1220580.png)

![N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]acetamide](/img/structure/B1220590.png)